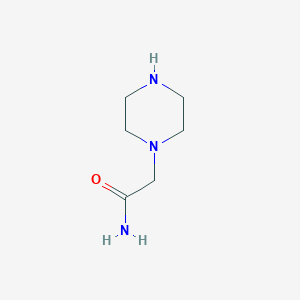

2-(Piperazin-1-yl)acetamide

Descripción general

Descripción

2-(Piperazin-1-yl)acetamide is a chemical compound with the molecular formula C6H13N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Aplicaciones Científicas De Investigación

2-(Piperazin-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: In industrial applications, it is used in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(Piperazin-1-yl)acetamide varies depending on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of conditions like Alzheimer’s disease .

Comparación Con Compuestos Similares

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

- N-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide

Comparison: Compared to similar compounds, 2-(Piperazin-1-yl)acetamide is unique due to its specific structural features and reactivity. Its piperazine ring provides a versatile scaffold for chemical modifications, making it a valuable intermediate in the synthesis of various derivatives. Additionally, its ability to undergo multiple types of chemical reactions enhances its utility in diverse research and industrial applications .

Actividad Biológica

2-(Piperazin-1-yl)acetamide, a compound characterized by its piperazine ring and acetamide group, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant research findings and case studies.

Primary Targets:

The main targets of this compound include:

- DNA Gyrase: This type II topoisomerase is essential for bacterial DNA replication. The compound inhibits DNA gyrase, disrupting bacterial DNA replication and leading to cell death.

- Acetylcholinesterase (AChE): Inhibition of AChE affects neurotransmission, which can have implications for neuropharmacology.

Mode of Action:

The compound interacts with its targets by binding to active sites, preventing substrate binding and altering enzymatic functions. This interaction initiates a cascade of biochemical reactions that can lead to cell disruption and apoptosis in cancer cells through oxidative stress.

Cellular Effects:

Research indicates that this compound exhibits various effects on different cell types:

- Antimicrobial Activity: It has shown promising antibacterial and antifungal properties, outperforming standard antibiotics in some cases. For instance, certain derivatives exhibited 2 to 2.5-fold greater potency than ciprofloxacin at the same minimum inhibitory concentration (MIC) .

- Anti-inflammatory Activity: Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines (TNF-α and IL-6), indicating potential therapeutic applications in inflammatory diseases .

Dosage Effects:

The biological activity of this compound is dose-dependent. Low doses have been linked to anticonvulsant effects in epilepsy models, while higher doses may induce cytotoxic effects in cancer cells.

Research Applications

This compound has found applications across multiple domains:

| Field | Application |

|---|---|

| Chemistry | Intermediate in the synthesis of complex organic molecules |

| Biology | Study of antimicrobial and antiviral properties |

| Medicine | Development of pharmaceutical agents targeting the central nervous system |

| Industry | Production of polymers and advanced materials |

Study on Antimicrobial Activity

A study evaluated a series of derivatives based on this compound for their antimicrobial efficacy. Compounds were screened against various bacterial strains, revealing several candidates with superior activity compared to established antibiotics like ciprofloxacin .

Anti-inflammatory Screening

In another investigation, derivatives were assessed for their ability to inhibit pro-inflammatory cytokines. Compounds showed up to 87% inhibition of TNF-α and significant IL-6 inhibition at concentrations as low as 10 μM, suggesting their potential use in treating inflammatory conditions .

Propiedades

IUPAC Name |

2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRJGEMERJZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-(Piperazin-1-yl)acetamide derivatives and their potential biological implications?

A: this compound derivatives consist of a piperazine ring linked to an acetamide group. This core structure can be further modified with various substituents, significantly influencing their biological activity. For example, in the study by [], the introduction of sulfonamide and alkylated piperazine moieties to the core this compound (T2288) structure resulted in compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.

Q2: How do structural modifications of this compound impact its binding affinity to target proteins?

A: Molecular docking studies on this compound derivatives, particularly those with modifications like sulfonamide groups as described in [], reveal crucial insights into their interactions with target proteins. The research suggests that active compounds demonstrate binding poses comparable to known standard inhibitors. This observation implies that the binding energy correlates well with the in vitro data observed for these active compounds.

Q3: Beyond pharmaceutical applications, are there any alternative uses for this compound derivatives?

A: Interestingly, research indicates potential applications of this compound derivatives beyond the pharmaceutical realm. A study highlighted in [] revealed that compound 6c, a specific derivative incorporating a sulfonamide group, exhibits favorable properties for fingerprint detection. The compound demonstrated good stickiness and clear finger rhythm without excessive dust, proving its efficacy in revealing latent fingerprints on various surfaces.

Q4: Has the synthesis of this compound been optimized for large-scale production?

A: Yes, researchers have developed a practical and scalable process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a key derivative. The optimized method, described in [], allows for efficient production starting from readily available materials like piperazine and N-chloroacetyl-2,6-xylidine. Notably, the process incorporates straightforward purification steps like filtration and extraction, minimizing waste generation and increasing overall yield.

Q5: Have any studies investigated the structure-activity relationship of this compound derivatives as potential COX-2 inhibitors?

A: Yes, research has delved into the potential of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Although specific details are limited in the abstract, the study mentioned in [] emphasizes the synthesis, pharmacological evaluation, and docking studies conducted on these analogs, suggesting their potential as targets for further investigation in the context of inflammation and pain management.

Q6: What insights do crystallographic studies offer regarding the conformation and intermolecular interactions of this compound derivatives?

A: Crystallographic analysis of N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, a specific derivative, reveals key structural details. As reported in [], the piperazine ring predominantly adopts a chair conformation. Furthermore, the study identifies weak intermolecular C—H⋯π interactions within the crystal structure, providing valuable insights into the potential packing and stability of this compound in solid form.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.